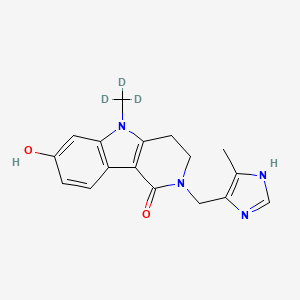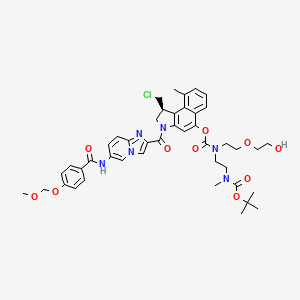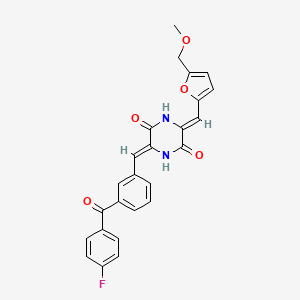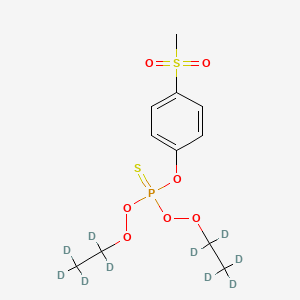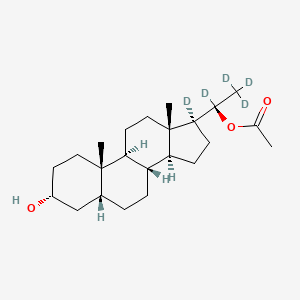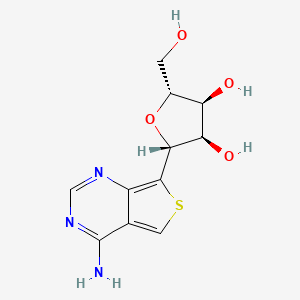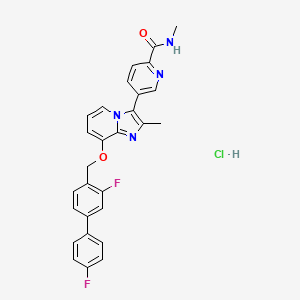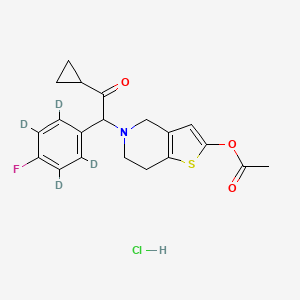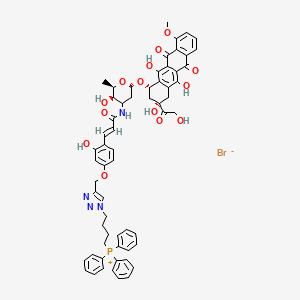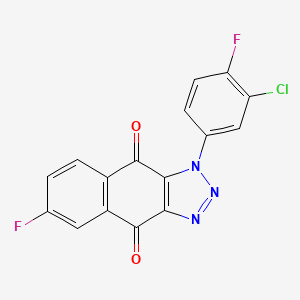
Ido1/tdo-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ido1/tdo-IN-3 is a dual inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO). These enzymes play a crucial role in the kynurenine pathway, which is involved in the metabolism of the essential amino acid tryptophan. By inhibiting these enzymes, this compound has shown potential in modulating immune responses, particularly in the context of cancer immunotherapy .
Méthodes De Préparation
The synthesis of Ido1/tdo-IN-3 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common method involves the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the presence and concentration of the compound in various samples . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Ido1/tdo-IN-3 undergoes various chemical reactions, including oxidation and reduction. The compound is known to interact with several reagents under specific conditions to form major products. For instance, it can be oxidized to form kynurenine, a key metabolite in the kynurenine pathway . Common reagents used in these reactions include ammonium acetate buffer and methanol .
Applications De Recherche Scientifique
Ido1/tdo-IN-3 has a wide range of scientific research applications. In chemistry, it is used to study the kynurenine pathway and its role in tryptophan metabolism. In biology and medicine, the compound is being investigated for its potential in cancer immunotherapy, as it can modulate immune responses by inhibiting IDO1 and TDO . Additionally, it has applications in the study of neurodegenerative diseases and autoimmune disorders .
Mécanisme D'action
The mechanism of action of Ido1/tdo-IN-3 involves the inhibition of IDO1 and TDO, which are key enzymes in the kynurenine pathway. By inhibiting these enzymes, the compound reduces the conversion of tryptophan to kynurenine, thereby modulating immune responses. This inhibition leads to the suppression of T-cell activity and the activation of regulatory T cells, which play a role in immune tolerance and tumor immune escape .
Comparaison Avec Des Composés Similaires
Ido1/tdo-IN-3 is unique in its dual inhibition of both IDO1 and TDO. Similar compounds include other IDO1 inhibitors such as epacadostat and natural inhibitors like quinones and polyphenols . this compound stands out due to its ability to target both enzymes simultaneously, providing a broader range of therapeutic applications .
Propriétés
Formule moléculaire |
C16H6ClF2N3O2 |
|---|---|
Poids moléculaire |
345.69 g/mol |
Nom IUPAC |
1-(3-chloro-4-fluorophenyl)-6-fluorobenzo[f]benzotriazole-4,9-dione |
InChI |
InChI=1S/C16H6ClF2N3O2/c17-11-6-8(2-4-12(11)19)22-14-13(20-21-22)15(23)10-5-7(18)1-3-9(10)16(14)24/h1-6H |
Clé InChI |
KGLAAILBKHAJFQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N2C3=C(C(=O)C4=C(C3=O)C=CC(=C4)F)N=N2)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


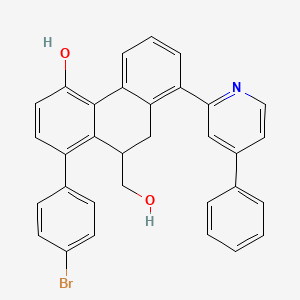
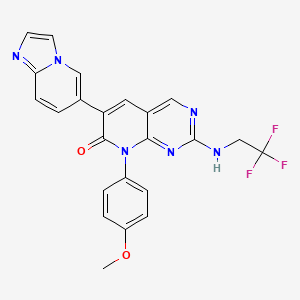
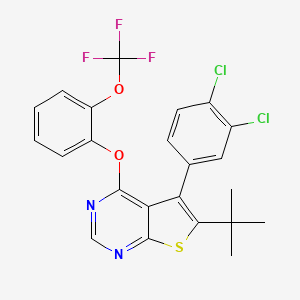

![N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine;trihydrochloride](/img/structure/B12417341.png)
